3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid
Overview
Description
3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biodegradation and Environmental Fate
Research on the biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE) highlights microbial pathways capable of degrading ether bonds, which could be relevant to the environmental processing or bioremediation applications of similar compounds (Thornton et al., 2020).
Pharmacological Biomarkers
Studies on human urinary carcinogen metabolites, such as those from tobacco, explore the detection and implications of metabolites in human health, potentially relevant to understanding the metabolic fate and pharmacological activity of similar compounds (Hecht, 2002).
Hydroxy Acids in Cosmetic and Therapeutic Formulations
The applications of hydroxy acids in cosmetic and therapeutic formulations offer insights into how compounds with hydroxy groups, similar to the target compound, might be used to achieve beneficial effects on the skin, including acne treatment, photoaging, and pigmentation disorders (Kornhauser et al., 2010).
Biotechnological Production from Biomass
Research on the biotechnological routes based on lactic acid production from biomass discusses the conversion of biomass into valuable chemicals, highlighting a potential pathway for the synthesis or application of similar compounds in green chemistry and biotechnology (Gao et al., 2011).
Antioxidant and Pharmacological Properties
Studies on the antioxidant and pharmacological properties of compounds like p-Coumaric acid and its conjugates emphasize the biological activities of phenolic compounds, which might provide a framework for researching the biological or pharmacological activities of similar structures (Pei et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
It has been found that the compound can inhibit the nuclear translocation and phosphorylation of the nuclear factor κb (nf-κb) p65 subunit induced by tnfα .
Result of Action
The result of the action of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is the reduction of the adhesion of monocytes to endothelial cells by inhibiting the expression of cell adhesion molecule E-selectin in HAECs .
Action Environment
It’s worth noting that the compound has been found to be non-toxic to haecs when directly treated for 24 hours .
Properties
IUPAC Name |
3-(3-ethyl-4-hydroxypiperidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-8-7-11(5-3-9(8)12)6-4-10(13)14/h8-9,12H,2-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMIRNLBVNLRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.